molecular formula C12H13F2NO3 B2915619 (2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid CAS No. 956684-24-5

(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid

Cat. No. B2915619
CAS RN: 956684-24-5
M. Wt: 257.237
InChI Key: RNOQHFYNGRGYKE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid, also known as DFB, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator.

Mechanism of Action

(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In Alzheimer's disease, this compound has been shown to reduce the production of beta-amyloid, inhibit neuroinflammation, and improve cognitive function. In inflammatory disorders, this compound has been shown to reduce inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also highly selective for COX enzymes, which makes it a valuable tool for studying the role of COX enzymes in various physiological processes. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of (2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Another direction is to develop new analogs of this compound that have improved pharmacokinetic and pharmacodynamic properties. Additionally, the role of COX enzymes in various physiological processes is still not fully understood, and further research is needed to elucidate their functions.

Synthesis Methods

The synthesis of (2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid involves the reaction of 2,6-difluoroaniline with N-tert-butoxycarbonyl-L-isoleucine methyl ester in the presence of diisopropylcarbodiimide and 1-hydroxybenzotriazole. The resulting N-tert-butoxycarbonyl-L-isoleucine-2,6-difluoroanilide is then deprotected with trifluoroacetic acid to yield this compound. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. In inflammatory disorders, this compound has been shown to reduce inflammation and pain by inhibiting the activity of COX enzymes.

properties

IUPAC Name

(2S)-2-[(2,6-difluorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-6(2)10(12(17)18)15-11(16)9-7(13)4-3-5-8(9)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQHFYNGRGYKE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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